Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Delafloxacin is a fluoroquinolone antibiotic that demonstrates extremely high potency against a wide range of bacteria in vitro, including levofloxacin-resistant strains of S. pneumoniae and methicillin-resistant S. aureus. It targets both DNA gyrase and topoisomerase IV. Delafloxacin has an anionic structure, which enhances its potency in acidic environments (e.g., phagolysosome, inflammatory cells) and in skin and soft tissue infections. Delafloxacin is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. Delafloxacin has been linked to mild ALT elevations during therapy, but has yet to be linked to instances of idiosyncratic acute liver injury with symptoms and jaundice as have been described with other fluoroquinolones. Delafloxacin is a fluoroquinolone antibiotic which has been used in trials studying the treatment and basic science of Gonorrhea, Hepatic Impairment, Bacterial Skin Diseases, Skin Structure Infections, and Community Acquired Pneumonia, among others. It was approved in June 2017 under the trade name Baxdela for use in the treatment of acute bacterial skin and skin structure infections.
Ristocetin A is an antibiotic that was used to treat staphylococcal infections. However, side effects of ristocetin A included thrombocytopenia and platelet agglutination. Ristocetin A is now used in two assays related to these actions, the ristocetin cofactor assay and the ristocetin-induced platelet aggregation assay. Both assays are used in the diagnosis of von Willebrand disease and other bleeding disorders.
Kanamycin, also known as KAN, belongs to the class of organic compounds known as 4, 6-disubstituted 2-deoxystreptamines. These are 2-deoxystreptamine aminoglycosides that are glycosidically linked to a pyranose of furanose unit at the C4- and C6-positions. Kanamycin is a drug which is used for treatment of infections where one or more of the following are the known or suspected pathogens: e. coli, proteus species (both indole-positive and indole-negative), e. aerogenes, k. pneumoniae, s. marcescens, and acinetobacter species. Kanamycin is soluble (in water) and a very weakly acidic compound (based on its pKa). Kanamycin has been detected in multiple biofluids, such as urine and blood. Within the cell, kanamycin is primarily located in the cytoplasm. In humans, kanamycin is involved in the kanamycin action pathway. Kanamycin A is the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity. Kanamycin A is a member of kanamycins. It has a role as a bacterial metabolite. It is a conjugate base of a kanamycin A(4+).
Selective endogenous apelin receptor (APJ) ligand (EC50 = 0.37 nM). Has a role in cardiovascular regulation and fluid homeostasis. Inhibition of HIV-1 and HIV-2 entry into cells expressing APJ, with potency in the order of apelin 17 >apelin 13. Apelin-13 is a 13 amino acid oligopeptide which is the ligand for the apelin receptor (also known as the APJ receptor). It exhibits hypotensive and neuroprotective effects, and may be a potential prognostic biomarker for acute ischemic stroke and multiple sclerosis. It has a role as an antihypertensive agent, a biomarker, an autophagy inhibitor, a neuroprotective agent and a human metabolite. It is a conjugate base of an apelin-13(3+).
MPI-0441138 is a potent inducer of apoptosis and growth inhibition (EC50 = 2 nM for both processes, based on caspase-3 activation and total cellular ATP, respectively) in T47D and HCT116 cells. MPI-0441138 has excellent blood brain barrier penetration and is effective in mouse xenograft cancer models.
ML-291 is a novel activator of the apoptotic arm of the unfolded protein response (UPR), but not the adaptive arm. Specifically, it activates signaling through PERK/eIF2α/CHOP (EC50 = 762 nM) but not through IRE1/XBP1 (IC50 > 80 µM). ML-291 induces apoptosis in mouse embryonic fibroblasts overexpressing CHOP (EC50 ~4.8 µM), but not in wild-type or CHOP knockout cells. It has minimal activity against a panel of 67 receptors, ion channels, and transporters, with the exception of the dopamine transporter (68% inhibition). ML-291 displays greater than average antitumor cell cytotoxicity against colon, melanoma, and renal cancer cell lines in an NCI-60 panel.